5-Methyl-1h-indazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives involves various chemical methodologies, including N1-substitution reactions and halogenation at the 5-position or methyl group additions. For instance, derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals at the N1 position have been synthesized, demonstrating the versatility of the indazole core for functionalization (Bistocchi et al., 1981).
Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives is characterized by the presence of a fused benzene and pyrazole ring, with additional substituents that can affect its electronic and steric properties. Theoretical studies, such as those involving intramolecular aliphatic diazonium coupling and crystallography, have been used to analyze the structural features of indazole derivatives, providing insights into their formation mechanisms and molecular conformations (Glaser et al., 1993).
Chemical Reactions and Properties
5-Methyl-1H-indazole-3-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality for esterification, amidation, and further substitution reactions. These reactions enable the synthesis of a wide range of indazole derivatives with potential biological activities. For example, the conversion of 1H-indazole-3-carboxylic acids to their diethylamide forms has been reported, highlighting the chemical versatility of the indazole core (Anuradha et al., 2014).
Scientific Research Applications
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Organic Synthesis
- Indazole-containing derivatives are important raw materials and intermediates used in organic synthesis .
- The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- The methods of application or experimental procedures involve the use of catalysts and solvents, and the formation of N–N bonds in DMSO under O2 atmosphere .
- The outcomes of these synthesis methods are a wide variety of indazoles in good to excellent yields .
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Pharmaceuticals
- Indazole derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- They are used as important raw materials and intermediates in the production of various drugs .
- The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into drug molecules .
- The outcomes of these applications are drugs with significant pharmacological activities .
-
Agrochemicals
- Indazole derivatives are used as important raw materials and intermediates in the production of agrochemicals .
- The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into agrochemical products .
- The outcomes of these applications are agrochemical products with specific properties .
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Dyestuff
- Indazole derivatives are used as important raw materials and intermediates in the production of dyestuff .
- The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into dye molecules .
- The outcomes of these applications are dyes with specific color properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAIBBOZNHRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152675 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1h-indazole-3-carboxylic acid | |
CAS RN |
1201-24-7 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1201-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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